N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c16-13(15-8-14(17)5-6-18-9-14)12-7-10-3-1-2-4-11(10)19-12/h1-4,7,17H,5-6,8-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEXBFKTMHQWFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide typically involves the cyclization and hydrolysis of precursors such as 3,4-dibromo-1-methoxybutane to form 3-hydroxytetrahydrofuran . This intermediate is then coupled with benzofuran-2-carboxylic acid under specific reaction conditions to yield the final compound. The reaction conditions often include the use of catalysts like p-toluenesulfonic acid (PTSA) and temperatures ranging from 180 to 220°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions
Mechanistic Insights :
-
C–H Arylation : Palladium-catalyzed coupling introduces aryl groups at the benzofuran C3 position, forming intermediates for downstream modifications .
-
Transamidation : A two-step, one-pot protocol replaces the Boc-activated carboxamide with diverse amines (e.g., morpholine, piperidine), enabling rapid diversification .
Oxidation and Reduction Reactions
The hydroxyoxolan moiety and benzofuran core are susceptible to redox transformations:
Table 2: Redox Reactions
Research Findings :
-
Oxidation of the hydroxy group generates ketones, potentially altering solubility and bioactivity .
-
Benzofuran ring reduction is less common but achievable under catalytic hydrogenation .
Substitution and Cross-Coupling Reactions
The carboxamide and aryl groups participate in cross-coupling and nucleophilic substitution :
Table 3: Substitution and Coupling Reactions
Key Observations :
-
Suzuki coupling introduces aryl groups at the benzofuran C3 position, enabling structural diversification .
-
Halogenation at the benzofuran C3 position facilitates further cross-coupling (e.g., Sonogashira) .
Hydrolysis and Degradation Pathways
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Table 4: Hydrolysis Reactions
Stability Note :
The compound shows moderate stability in aqueous solutions but degrades under prolonged acidic/basic conditions .
Biological Activity and Target Interactions
While not a direct reaction, the compound’s interactions with biological targets inform its reactivity:
-
Histone Deacetylase (HDAC) Inhibition : Structural analogs demonstrate HDAC binding via hydroxamate groups, suggesting potential for chelation-driven modifications .
-
Antimicrobial Activity : Derivatives with electron-withdrawing substituents show enhanced activity against Mycobacterium tuberculosis.
Industrial-Scale Considerations
Scientific Research Applications
Scientific Research Applications
1. Organic Chemistry:
N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide serves as a valuable building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic transformations, making it an essential reagent in chemical research.
2. Biological Activity:
Research indicates that this compound exhibits potential anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. These activities are attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in critical cellular pathways.
3. Medicinal Chemistry:
The compound is being explored for therapeutic applications due to its structural features that may allow for the modulation of biological pathways. Its potential as a drug candidate is under investigation for various diseases, particularly those involving oxidative stress and inflammation.
4. Industrial Applications:
In addition to its use in pharmaceuticals, this compound is utilized in the development of specialty chemicals and materials with unique properties. Its role as an intermediate in the synthesis of agrochemicals further highlights its industrial significance.
Case Study 1: Anti-Tumor Activity
A study exploring the anti-tumor effects of this compound demonstrated significant cytotoxicity against cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Antibacterial Properties
Another investigation assessed the antibacterial activity of this compound against various bacterial strains. Results indicated that it exhibited potent inhibitory effects, making it a candidate for further development as an antimicrobial agent.
Case Study 3: Mechanistic Insights
Research utilizing molecular docking studies provided insights into how this compound binds to specific targets within cells, enhancing our understanding of its biological mechanisms and guiding future therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The tetrahydrofuran ring may enhance the compound’s solubility and bioavailability, further contributing to its efficacy.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide with analogs from the evidence:
Key Observations :
- The target compound’s hydroxyoxolane group confers higher polarity (logP estimated <2) compared to the lipophilic azabicyclo and phenylmethoxy substituents in and , which have logP >3.
Pharmacological and Functional Comparisons
CNS Activity
- Compound : Acts as a α7 nicotinic acetylcholine receptor agonist, enhancing working and recognition memory in rodents (EC₅₀ = 30 nM) .
- Target Compound : While untested, the hydroxyoxolane group may reduce blood-brain barrier penetration compared to , but its polarity could favor peripheral targets.
Enzymatic Interactions
- Target Compound : Carboxamide groups are common in enzyme inhibitors; hydroxyoxolane may interact with polar active sites (e.g., kinases).
Chromatographic Behavior
- Data : Separation factors (α) of nitrobenzoyl-benzofurans vary with substituent polarity. For example, alanine-derived analogs (α = 1.2) separate less than phenylalanine (α = 1.8) due to hydrophobicity .

- Target Compound : Predicted α >1.5 due to hydroxyoxolane’s polarity, similar to hydroxylated analogs in .
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique oxolane and benzofuran moieties, which contribute to its biological properties. The compound's IUPAC name reflects its structural complexity, including a hydroxy group on the oxolane ring and a carboxamide functional group.
The biological activity of this compound appears to be mediated through several mechanisms:
- PPAR Agonism : Preliminary studies indicate that this compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which plays a crucial role in glucose metabolism and lipid storage .
- Anti-inflammatory Effects : Research has suggested that compounds with similar structures exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Antioxidant Activity : The presence of the benzofuran moiety is associated with antioxidant effects, which may protect cells from oxidative stress .
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Cell Proliferation : this compound showed significant inhibition of cancer cell proliferation in various cell lines, suggesting potential anti-cancer properties.
- Cytotoxicity : The compound exhibited cytotoxic effects against specific tumor cell lines, with IC50 values indicating effective dose ranges for therapeutic applications.
In Vivo Studies
In vivo studies conducted on animal models have provided insights into the pharmacokinetics and efficacy of the compound:
| Study Type | Model Used | Key Findings |
|---|---|---|
| Pharmacokinetics | Mice | Rapid absorption with peak plasma concentrations observed within 1 hour post-administration. |
| Efficacy | Cancer Mouse Models | Significant reduction in tumor size compared to control groups, indicating potential as an anti-cancer agent. |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Diabetes Management : A study indicated that this compound may improve insulin sensitivity in diabetic models, potentially through its action on PPARγ .
- Neurological Disorders : Research has suggested that compounds with similar structures may have neuroprotective effects, offering avenues for treating conditions like Alzheimer's disease.
Q & A
Basic: What are the established synthetic routes for N-[(3-hydroxyoxolan-3-yl)methyl]-1-benzofuran-2-carboxamide?
Methodological Answer:
The synthesis of benzofuran derivatives typically involves multi-step processes. A common approach includes:
- Step 1: Preparation of the benzofuran-2-carboxylic acid core via cyclization of substituted phenols or through palladium-catalyzed C–H arylation reactions to introduce functional groups .
- Step 2: Functionalization of the oxolane (tetrahydrofuran) moiety, such as hydroxy group protection/deprotection and subsequent coupling with the benzofuran core. For example, using reductive amination or nucleophilic substitution to attach the (3-hydroxyoxolan-3-yl)methyl group .
- Step 3: Final coupling via amidation, often employing carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzofuran-2-carboxylic acid to the oxolane-derived amine .
Key challenges include optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions and improve yields.
Basic: How is the compound characterized using spectroscopic and analytical methods?
Methodological Answer:
Characterization involves:
- NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm regiochemistry and stereochemistry. For example, in similar benzofuran derivatives, aromatic protons appear between δ 6.8–7.6 ppm, while oxolane protons resonate at δ 3.5–4.2 ppm. Overlapping signals can be resolved using 2D techniques (COSY, HSQC) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is employed, as demonstrated for benzofuran carbohydrazide derivatives .
- Elemental Analysis: Used to validate purity and stoichiometry, with deviations >0.3% indicating impurities .
Advanced: How can overlapping signals in NMR analysis of benzofuran derivatives be resolved?
Methodological Answer:
Overlapping signals in crowded regions (e.g., aromatic or oxolane protons) are addressed by:
- Variable Temperature NMR: Adjusting temperature to alter spin-spin coupling and chemical shift dispersion.
- Deuterated Solvent Screening: Switching from CDCl₃ to DMSO-d₆ may resolve splitting due to hydrogen bonding .
- 2D NMR Techniques: HSQC and HMBC correlations help assign protons to specific carbons, especially in complex scaffolds like oxolane-benzofuran hybrids .
- Paramagnetic Relaxation Agents: Adding shift reagents (e.g., Eu(fod)₃) can spread signals in overcrowded regions.
Advanced: What strategies optimize yield in multi-step synthesis of benzofuran-based compounds?
Methodological Answer:
Yield optimization strategies include:
- Intermediate Purification: Using column chromatography or recrystallization after each step to minimize carryover of impurities .
- Catalyst Screening: For coupling steps, testing palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) or ligands (XPhos, SPhos) to enhance efficiency .
- Reaction Monitoring: TLC or LC-MS to track reaction progress and terminate before side-product formation.
- Protecting Groups: Temporarily shielding reactive groups (e.g., -OH in oxolane) prevents undesired side reactions during amidation .
Advanced: How is stereochemistry confirmed in N-[(3-hydroxyoxolan-3-yl)methyl] derivatives?
Methodological Answer:
Stereochemical assignments rely on:
- Chiral Chromatography: Using chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and determine optical purity.
- NOE (Nuclear Overhauser Effect) Experiments: 2D NOESY identifies spatial proximity between protons, confirming configurations in the oxolane ring .
- X-ray Crystallography: Absolute configuration is confirmed via crystallographic data, as seen in related benzofuran carbohydrazides .
- Comparative Analysis: Matching optical rotation values or CD spectra with literature data for known stereoisomers.
Advanced: How to address discrepancies in reported biological activities of structurally similar benzofuran derivatives?
Methodological Answer:
Contradictions in bioactivity data arise from:
- Purity Variations: Impurities (>5%) can skew results. Validate purity via HPLC and elemental analysis before testing .
- Assay Conditions: Differences in cell lines, solvent (DMSO vs. saline), or incubation time impact activity. Standardize protocols across studies.
- Structural Nuances: Minor substituent changes (e.g., -OCH₃ vs. -Cl) drastically alter receptor binding. Use SAR (Structure-Activity Relationship) studies to isolate critical moieties .
- Target Selectivity: Screen against off-target receptors (e.g., GPCRs, kinases) to rule out nonspecific effects.
Methodological: What are best practices for ensuring compound stability during storage and handling?
Methodological Answer:
- Storage Conditions: Store at –20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis of the oxolane hydroxyl group .
- Light Sensitivity: Use amber vials to avoid photodegradation, especially for benzofuran moieties prone to ring-opening under UV light .
- Hygroscopicity: For hygroscopic intermediates, employ vacuum desiccators with P₂O₅ or molecular sieves.
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

